SUN11602

Neuroprotection Glutamate Excitotoxicity bFGF Mimetic

SUN11602 is the definitive small-molecule bFGF functional mimetic for neuroscience and dermatology research. Unlike native bFGF protein, it activates FGFR1-MEK/ERK signaling without binding the extracellular receptor domain, delivering neuroprotection uncoupled from promiscuous mitogenic activity. This dissociation ensures clean neuron-autonomous readouts in primary survival assays (0.1–1 µM) free of glial contamination. With >65% oral bioavailability, it enables chronic oral dosing regimens (1–5 mg/kg) validated in MPTP Parkinson's and AD lesion models—impractical with injectable growth factors. In regenerative dermatology, it selectively drives keratinocyte differentiation without fibroblast proliferation. Procure from qualified suppliers offering ≥98% HPLC purity with full Certificates of Analysis.

Molecular Formula C26H37N5O2
Molecular Weight 451.6 g/mol
Cat. No. B1682717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSUN11602
Synonyms4-((4-(((4-amino-2,3,5,6-tetramethylanilino)acetyl)(methyl)amino)-1-piperidinyl)methyl)benzamide
SUN11602
Molecular FormulaC26H37N5O2
Molecular Weight451.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1N)C)C)NCC(=O)N(C)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)N)C
InChIInChI=1S/C26H37N5O2/c1-16-18(3)25(19(4)17(2)24(16)27)29-14-23(32)30(5)22-10-12-31(13-11-22)15-20-6-8-21(9-7-20)26(28)33/h6-9,22,29H,10-15,27H2,1-5H3,(H2,28,33)
InChIKeyKCODNOOPOPTZMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SUN11602: A Differentiated Small-Molecule bFGF Mimetic for Neurodegenerative and Regenerative Medicine Research


SUN11602 (CAS 704869-38-5), a fully synthetic aniline compound, is a small-molecule functional mimetic of basic fibroblast growth factor (bFGF/FGF-2) [1]. Unlike the native 18 kDa protein growth factor, SUN11602 activates the FGFR1-MEK/ERK signaling cascade without binding to the extracellular domain of the receptor, thereby recapitulating bFGF's neuroprotective and pro-survival signaling while exhibiting a distinct pharmacological profile .

The Risk of Substituting SUN11602 with Other bFGF Modulators or Growth Factors in Research Models


Generic substitution of SUN11602 with native bFGF or alternative growth factor mimetics is scientifically unsound due to critical differences in receptor interaction, cellular specificity, and pharmacokinetics. While bFGF is a promiscuous mitogen that activates multiple FGFR isoforms and promotes cell proliferation [1], SUN11602 demonstrates a dissociation between neuroprotective activity and mitogenic signaling . Furthermore, in comparative profiling, SUN11602 exhibited a distinct cellular action profile (exclusive keratinocyte differentiation) compared to the VEGF mimetic ONO-1301 (fibroblast proliferation) [2]. These divergent properties preclude the interchangeability of SUN11602 with related compounds in experimental systems.

Quantitative Differentiation of SUN11602: Head-to-Head Data for Informed Procurement Decisions


SUN11602 vs. bFGF: Comparative Neuroprotection in Primary Neurons

In primary cultures of rat cerebrocortical neurons exposed to 150 µM glutamate for 24 hours, both SUN11602 (0.1–1 µM) and native bFGF provided significant neuroprotection, but SUN11602 achieved this without the confounding mitogenic activity associated with bFGF [1]. The protective effect was quantified via MTT assay and was abrogated by the FGFR1 inhibitor PD166866, confirming on-target activity .

Neuroprotection Glutamate Excitotoxicity bFGF Mimetic

SUN11602 vs. ONO-1301: Distinct Cell-Type-Specific Activity Profiles in Regenerative Medicine

In a direct comparative study of primary human dermal fibroblasts and keratinocytes, SUN11602 and ONO-1301 (a VEGF mimetic) were profiled. SUN11602 exclusively stimulated keratinocyte differentiation, whereas ONO-1301 mainly affected fibroblast proliferation and migration [1]. Both compounds enhanced MMP1 and VEGFA expression in each cell type, but their primary cellular targets were mutually exclusive.

Regenerative Medicine Skin Regeneration Growth Factor Mimetics

SUN11602 vs. bFGF: Differential Receptor Binding and Signaling Mechanism

125I-labeled FGF-2 receptor binding assays revealed that, unlike native bFGF, SUN11602 does not compete for binding to the extracellular domain of FGFR1 [1]. Instead, SUN11602 induces phosphorylation of the FGFR1 cytoplasmic domain and downstream ERK1/2, an effect blocked by PD166866 [2]. This indirect or allosteric activation mechanism underlies SUN11602's ability to uncouple neuroprotective signaling from mitogenic pathways.

FGFR1 Receptor Pharmacology Signal Transduction

Oral Bioavailability of SUN11602: A Key Differentiator from Peptide-Based Growth Factors

SUN11602 is orally bioavailable with reported bioavailability exceeding 65% in rats, mice, and dogs . In contrast, native bFGF is a protein with negligible oral bioavailability and a short plasma half-life, requiring parenteral administration . This property enables chronic oral dosing in in vivo models, a critical advantage for long-term studies of neurodegeneration.

Pharmacokinetics Oral Bioavailability In Vivo Studies

In Vivo Efficacy in MPTP-Induced Parkinson's Disease Model: Dose-Response Validation

In a murine model of MPTP-induced nigrostriatal degeneration (80 mg/kg MPTP), oral administration of SUN11602 at 1, 2.5, and 5 mg/kg significantly attenuated dopaminergic neurodegeneration and neuroinflammation [1]. The study demonstrated a dose-dependent reduction in PD hallmarks, including modulation of glial activation, NF-κB pathway, and cytokine overexpression. This in vivo validation provides a quantitative benchmark for dose selection in preclinical PD research.

Parkinson's Disease MPTP Model Neuroinflammation

Cognitive Rescue in Alzheimer's Disease Model: Behavioral and Biomarker Endpoints

In a rat model of Alzheimer's disease (hippocampal injection of aggregated Aβ1-40 and ibotenate), oral SUN11602 treatment attenuated short-term memory impairment in the Y-maze test and spatial learning deficits in the water maze task [1]. Furthermore, SUN11602 inhibited the increase in peripheral-type benzodiazepine-binding sites (PTBBS), a marker of gliosis, with a negative correlation observed between PTBBS numbers and learning capacity.

Alzheimer's Disease Cognitive Deficits Neuroprotection

SUN11602: Validated Application Scenarios for Preclinical and Translational Research


In Vitro Neuroprotection Studies Requiring FGFR1 Signaling Without Mitogenic Confounds

SUN11602 (0.1–1 µM) is the compound of choice for primary neuron survival assays under glutamate excitotoxicity, as it recapitulates bFGF's neuroprotective signaling via FGFR1-MEK/ERK without promoting proliferation of contaminating glial or vascular cells [4]. This allows for cleaner interpretation of neuron-autonomous protective mechanisms.

In Vivo Models of Parkinson's Disease Requiring Chronic Oral Dosing

SUN11602 (1–5 mg/kg, oral gavage) is validated for use in MPTP-induced mouse models of Parkinson's disease [4]. Its >65% oral bioavailability enables convenient chronic dosing regimens that are impractical with injectable growth factors, facilitating long-term neuroprotection and neuroinflammation studies.

Alzheimer's Disease Research Focusing on Cognitive and Gliosis Biomarkers

SUN11602 has demonstrated efficacy in a rat model of AD involving combined Aβ and excitotoxic lesions [4]. Researchers investigating cognitive rescue and gliosis inhibition (PTBBS) can utilize this validated model and dosing paradigm for mechanistic and interventional studies.

Engineered Skin Substitutes and Wound Healing Studies Targeting Keratinocyte Differentiation

For applications in regenerative dermatology, SUN11602 provides a specific tool to stimulate keratinocyte differentiation without directly affecting fibroblast proliferation, as shown in direct comparative profiling against ONO-1301 [4]. This selectivity is critical for designing small-molecule-functionalized skin substitutes and studying epidermal regeneration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SUN11602

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.